molecular formula C31H36BrN2O3P B1398484 ((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide CAS No. 400045-51-4

((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide

Cat. No.: B1398484
CAS No.: 400045-51-4
M. Wt: 595.5 g/mol
InChI Key: ZKEAMDLNJODGFF-UMBBOSETSA-M
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Description

“((3’S)-1’-(tert-Butoxycarbonyl)-2-oxo-[1,3’-bipyrrolidin]-3-yl)triphenylphosphonium bromide” is a complex organic compound that features a bipyrrolidine core, a triphenylphosphonium group, and a tert-butoxycarbonyl protecting group. Compounds of this nature are often used in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “((3’S)-1’-(tert-Butoxycarbonyl)-2-oxo-[1,3’-bipyrrolidin]-3-yl)triphenylphosphonium bromide” typically involves multiple steps:

    Formation of the Bipyrrolidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triphenylphosphonium Group: This step often involves a nucleophilic substitution reaction where a triphenylphosphine reagent reacts with a suitable leaving group on the bipyrrolidine core.

    Addition of the tert-Butoxycarbonyl Protecting Group: This is usually done using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis using larger reactors and optimized conditions to ensure high yield and purity. This might involve continuous flow reactors and automated systems to handle the complex multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bipyrrolidine core.

    Reduction: Reduction reactions could target the carbonyl group in the structure.

    Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiolates can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic transformations.

Biology

In biological research, it might be used to study enzyme interactions or as a probe to investigate cellular processes.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

In the industrial sector, it could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism by which “((3’S)-1’-(tert-Butoxycarbonyl)-2-oxo-[1,3’-bipyrrolidin]-3-yl)triphenylphosphonium bromide” exerts its effects would depend on its specific application. Generally, the triphenylphosphonium group is known to target mitochondria due to its positive charge, which can be exploited in drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphonium Derivatives: Compounds like triphenylphosphonium chloride or bromide.

    Bipyrrolidine Derivatives: Compounds with similar bipyrrolidine cores but different substituents.

Uniqueness

The unique combination of the bipyrrolidine core, triphenylphosphonium group, and tert-butoxycarbonyl protecting group makes this compound particularly versatile in various chemical reactions and applications.

Properties

IUPAC Name

[1-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-yl]-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O3P.BrH/c1-31(2,3)36-30(35)32-21-19-24(23-32)33-22-20-28(29(33)34)37(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27;/h4-18,24,28H,19-23H2,1-3H3;1H/q+1;/p-1/t24-,28?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEAMDLNJODGFF-UMBBOSETSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCC(C2=O)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N2CCC(C2=O)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36BrN2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718744
Record name [(3'S)-1'-(tert-Butoxycarbonyl)-2-oxo[1,3'-bipyrrolidin]-3-yl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400045-51-4
Record name [(3'S)-1'-(tert-Butoxycarbonyl)-2-oxo[1,3'-bipyrrolidin]-3-yl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide
Reactant of Route 2
((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide
Reactant of Route 3
((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide
Reactant of Route 4
((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide
Reactant of Route 5
((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide
Reactant of Route 6
((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide

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